6-methoxy-N-phenylpyrimidine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-N-phenylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-7-10(13-8-14-11)12(16)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWDPXHZANUGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Pyrimidine 4 Carboxamides
Established Synthetic Pathways for the Pyrimidine-4-carboxamide (B1289416) Scaffold
The construction of the pyrimidine-4-carboxamide core can be achieved through several established synthetic routes, often involving multi-component reactions or the cyclocondensation of appropriately substituted precursors. nih.govorganic-chemistry.org These methods offer flexibility in introducing a variety of substituents onto the pyrimidine (B1678525) ring.
One prominent strategy for synthesizing pyrimidine derivatives involves the condensation of β-keto esters with amidines, which yields highly substituted 4-pyrimidinols. organic-chemistry.org Another versatile approach is the three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, which provides a metal-free and solvent-free pathway to a broad range of pyrimidines. organic-chemistry.org
A highly effective four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), utilizing a palladium-catalyzed oxidative process. nih.govscilit.com In this reaction, DMF serves as a dual synthon, providing both a carbon atom and the amide functionality. nih.govdntb.gov.ua The classical Pinner synthesis, involving the reaction of 1,3-dicarbonyl compounds with amidines, remains a foundational method for pyrimidine ring formation. researchgate.net
Key reagents frequently employed in these syntheses include:
Amidines: Serve as a key nitrogen-containing building block for the pyrimidine ring. organic-chemistry.org
1,3-Dicarbonyl Compounds (or equivalents): React with amidines to form the core pyrimidine structure. researchgate.net
Coupling Reagents: For amide bond formation, reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and 1-Hydroxybenzotriazole (HOBt) are commonly used to couple a carboxylic acid with an amine. nih.govnih.gov
Catalysts: Various catalysts, including palladium complexes, zinc chloride, and even simple acids or bases, are used to promote cyclization and coupling reactions. nih.govorganic-chemistry.orgresearchgate.net
A general synthetic route may involve the initial construction of a substituted pyrimidine ring, followed by functional group manipulations to install the desired carboxamide moiety. For instance, a 4-chloropyrimidine (B154816) intermediate can be subjected to nucleophilic substitution, followed by hydrolysis of a nitrile or ester group to a carboxylic acid, and subsequent amidation. nih.gov
The efficiency and yield of pyrimidine-4-carboxamide synthesis are highly dependent on the reaction conditions. researchgate.net Optimization often involves screening different solvents, catalysts, temperatures, and reaction times.
In multi-component reactions, the choice of catalyst is crucial. For example, in the synthesis of pyrido[2,3-d]pyrimidines, a related fused pyrimidine system, using aqueous HCl as a catalyst in DMF at room temperature significantly improved the yield to 95%. researchgate.net Solvent choice also plays a critical role; polar aprotic solvents like DMF or acetonitrile (B52724) are common, but reactions in polar protic solvents like ethanol (B145695) can also be effective, albeit sometimes resulting in moderate yields. researchgate.net
For palladium-catalyzed reactions, such as the four-component synthesis of pyrimidine carboxamides, the optimization of oxidants and reaction atmosphere is key to achieving high yields. nih.govcapes.gov.br The use of green oxidants and ensuring atom economy are important considerations in modern synthetic chemistry. nih.govcapes.gov.br
Below is a table summarizing the optimization of a reaction for a fused pyrimidine system, which illustrates the impact of different conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | DMF | Room Temp | 12 | 35 |
| 2 | - | DMF | 80 | 12 | 35 |
| 3 | - | EtOH | Reflux | 8 | 45 |
| 4 | - | MeCN | Reflux | 8 | 50 |
| 5 | aq. HCl | DMF | Room Temp | 3 | 71 |
| 6 | AcOH | DMF | Room Temp | 3 | 95 |
| Data adapted from a study on hexahydropyrido[2,3-d]pyrimidine synthesis, demonstrating principles applicable to pyrimidine scaffolds. researchgate.net |
Targeted Synthesis of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its Analogues
The specific synthesis of this compound involves a strategic sequence of reactions to correctly place the methoxy (B1213986) group at the C6 position and form the N-phenyl amide at the C4 position. A common precursor for such compounds is 6-chloropyrimidine-4-carboxylic acid or its ester derivative.
A closely related analogue, 6-(Benzyloxy)-N-phenylpyrimidine-4-carboxamide, was synthesized from 6-chloro-N-phenylpyrimidine-4-carboxamide. nih.gov This intermediate was obtained by reacting 4,6-dichloropyrimidine (B16783) with aniline (B41778), followed by hydrolysis of the 4-carboxamide group. This suggests a plausible pathway where a 6-chloro substituent is displaced by a methoxy group.
The introduction of a methoxy group at the C6 position of a pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine with a suitable leaving group at the C6 position, commonly a halogen like chlorine, with sodium methoxide (B1231860).
The general reaction is as follows: Starting Material: 6-chloro-pyrimidine derivative Reagent: Sodium methoxide (NaOMe) Solvent: Methanol (MeOH) or an aprotic polar solvent like DMF.
The reactivity of the C6 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine nitrogen atoms. This makes the displacement of a halide a feasible and widely used strategy. nih.gov
The formation of the N-phenyl amide bond at the C4 position is a standard amide coupling reaction. There are two primary approaches:
Coupling of a Carboxylic Acid: A pyrimidine-4-carboxylic acid derivative is reacted with aniline in the presence of a peptide coupling agent. nih.gov Common coupling agents include HATU, HOBt, and EDC·HCl, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as DMF. nih.govnih.gov
Reaction of an Acyl Chloride: The pyrimidine-4-carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting pyrimidine-4-carbonyl chloride is then reacted with aniline, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), to form the amide bond.
Exploration of Derivatization Strategies and Scaffold Modifications
The pyrimidine-4-carboxamide scaffold is highly amenable to derivatization, allowing for the exploration of structure-activity relationships. nih.govnih.gov Modifications can be made at multiple positions on the pyrimidine ring and on the N-phenyl substituent.
Position 2: The C2 position can be substituted by reacting a 2-chloropyrimidine (B141910) intermediate with various nucleophiles, such as amines or thiols. nih.gov
Position 5: The C5 position can be functionalized, for example, through bromination followed by subsequent cross-coupling reactions. nih.gov
Position 6: As discussed, the C6 position is readily modified via nucleophilic substitution of a halide, allowing the introduction of a wide range of alkoxy, amino, and thioether groups. nih.gov
N-Phenyl Group: The aniline used in the amide formation step can be varied to introduce different substituents on the phenyl ring, altering the electronic and steric properties of the final molecule. nih.gov
Substituent Effects on the N-Phenyl Moiety
The electronic and steric nature of substituents on the N-phenyl ring of N-phenylpyrimidine-4-carboxamides can significantly influence the compound's physical, chemical, and biological properties. While direct studies on this compound are limited, research on analogous structures, such as 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, provides valuable insights into these effects through spectral analysis.
In a study of substituted 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, the effects of various substituents on the N-phenyl ring were investigated using infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. The spectral data were correlated with Hammett sigma constants (σ), as well as Swain-Lupton parameters F (field/inductive effect) and R (resonance effect), to quantify the electronic influence of the substituents.
Table 1: Correlation of IR and ¹H NMR Spectral Data with Hammett Constants for Substituted 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides
| Substituent (X) | ν C=O (cm⁻¹) | δ -NH₂ (ppm) | δ -OCH₃ (ppm) | δ -CONH (ppm) | Hammett σ |
| H | 1675 | 5.85 | 3.80 | 8.25 | 0.00 |
| 4-OCH₃ | 1672 | 5.82 | 3.77 | 8.15 | -0.27 |
| 4-CH₃ | 1673 | 5.83 | 3.78 | 8.20 | -0.17 |
| 4-Cl | 1678 | 5.88 | 3.82 | 8.35 | 0.23 |
| 4-Br | 1679 | 5.89 | 3.83 | 8.38 | 0.23 |
| 3-NO₂ | 1685 | 5.95 | 3.88 | 8.55 | 0.71 |
| 4-NO₂ | 1688 | 5.98 | 3.90 | 8.60 | 0.78 |
Note: The data presented is for 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides and is used here to illustrate the general principles of substituent effects on the N-phenyl moiety of related pyrimidine carboxamides.
The correlations revealed that electron-withdrawing groups on the N-phenyl ring generally lead to a downfield shift of the -NH proton signal in the ¹H NMR spectrum and an increase in the C=O stretching frequency in the IR spectrum. This is attributed to the decreased electron density on the amide nitrogen, which reduces the shielding of the proton and strengthens the carbonyl double bond. Conversely, electron-donating groups have the opposite effect. These observations underscore the significant role of substituents in modulating the electronic environment of the carboxamide linkage.
Modifications of the Pyrimidine Ring System
The pyrimidine ring is a versatile scaffold that allows for various chemical modifications to alter its properties. A common strategy for the derivatization of pyrimidines involves the use of halo-substituted precursors, such as 6-chloropyrimidine-4-carboxamides. The chlorine atom at the 6-position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
For instance, the synthesis of 6-dialkylaminopyrimidine carboxamides has been achieved by the displacement of the 6-chloro group with various amines. nih.gov This approach allows for the introduction of a wide range of substituents at this position. Following the SNAr reaction, the 6-chloro-N-phenylpyrimidine-4-carboxamide can be converted to the target this compound by reaction with sodium methoxide.
Further modifications can be performed on the pyrimidine ring. For example, the 2- and 5-positions can be functionalized. The synthesis of 2- and 5-methylpyrimidine (B16526) analogues has been reported, starting from appropriately substituted precursors. nih.gov Additionally, N-oxidation of the pyrimidine ring nitrogens can be achieved using various oxidizing agents, leading to the formation of pyrimidine N-oxides. questjournals.org These N-oxides can exhibit altered chemical reactivity and biological activity.
Advanced Synthetic Techniques in Pyrimidine-4-carboxamide Chemistry
To improve the efficiency, yield, and environmental footprint of pyrimidine-4-carboxamide synthesis, advanced techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are increasingly being employed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. Several studies have reported the successful application of microwave energy to the synthesis of pyrimidine derivatives. jocpr.comnih.govnanobioletters.com
For example, the three-component cyclocondensation of an N-aryl-3-oxobutanamide, an aldehyde, and urea (B33335) or thiourea (B124793) to form tetrahydropyrimidine-5-carboxamides has been efficiently carried out under solvent-free microwave irradiation in the presence of p-toluenesulfonic acid (PTSA). jocpr.com This method offers a rapid and environmentally friendly route to this class of compounds.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydropyrimidine-5-carboxamides
| Entry | Aldehyde | Amide | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 1 | Benzaldehyde | N-phenyl-3-oxobutanamide | 5 | 75 | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | N-phenyl-3-oxobutanamide | 6 | 72 | 4 | 90 |
| 3 | 4-Methoxybenzaldehyde | N-phenyl-3-oxobutanamide | 4 | 78 | 2.5 | 95 |
| 4 | Benzaldehyde | N-(4-chlorophenyl)-3-oxobutanamide | 5.5 | 70 | 3.5 | 88 |
Note: This data illustrates the general advantages of microwave-assisted synthesis for a related class of pyrimidine carboxamides.
The synthesis of pyrano[2,3-d]pyrimidine derivatives has also been achieved via a one-pot, three-component reaction under microwave irradiation in water, highlighting the potential for green chemistry approaches. nih.gov These examples demonstrate the broad applicability of microwave-assisted synthesis in the efficient construction of pyrimidine-based scaffolds.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step, thereby avoiding the need for isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures.
A notable example is the four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), which serves as a dual synthon for both a carbon atom and the amide group. acs.org This palladium-catalyzed oxidative process involves C-H bond functionalization and cross-dehydrogenative coupling, leading to the formation of four chemical bonds in a single operation. acs.org
The Biginelli reaction is another well-known MCR for the synthesis of dihydropyrimidinones, which can be further derivatized to pyrimidine carboxamides. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. The versatility of MCRs allows for the generation of a wide diversity of pyrimidine derivatives from simple and readily available starting materials. nih.govrsc.org
Structural Characterization and Elucidation of Pyrimidine 4 Carboxamides
Spectroscopic Analysis for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-methoxy-N-phenylpyrimidine-4-carboxamide, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the pyrimidine (B1678525), phenyl, methoxy (B1213986), and carboxamide moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyrimidine and phenyl rings. The protons on the phenyl group would typically appear as a multiplet in the range of δ 7.0-8.0 ppm. The chemical shifts of the pyrimidine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group, as well as the electron-donating effect of the methoxy group. The methoxy group protons would present as a sharp singlet, likely around δ 3.9-4.1 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8.0-10.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to resonate at a downfield chemical shift, typically in the region of δ 160-170 ppm. The carbons of the pyrimidine and phenyl rings would appear in the aromatic region (δ 110-160 ppm), with their specific shifts determined by the attached substituents. The methoxy carbon would give a signal around δ 55-60 ppm.
| Proton | Expected Chemical Shift (δ, ppm) |
| Aromatic-H (Phenyl & Pyrimidine) | 7.0 - 8.5 (multiplet) |
| -OCH₃ (Methoxy) | ~3.9 (singlet) |
| -NH (Amide) | 8.0 - 10.0 (broad singlet) |
This is an interactive data table. You can sort and filter the data.
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming the presence of the amide and methoxy groups, as well as the aromatic rings.
Key expected vibrational frequencies include:
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.
C=O stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ characteristic of the amide carbonyl group (Amide I band).
N-H bend: An absorption band around 1520-1550 cm⁻¹ (Amide II band).
C-O-C stretch: Asymmetric and symmetric stretching vibrations for the methoxy group, typically observed in the range of 1250-1000 cm⁻¹.
C=N and C=C stretch: Vibrations associated with the pyrimidine and phenyl rings, appearing in the 1600-1450 cm⁻¹ region.
C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.
C-H stretch (aliphatic): Absorption bands for the methoxy group just below 3000 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch | 3300 - 3400 |
| Amide | C=O stretch (Amide I) | 1650 - 1680 |
| Amide | N-H bend (Amide II) | 1520 - 1550 |
| Methoxy | C-O-C stretch | 1250 - 1000 |
| Aromatic Rings | C=N, C=C stretch | 1600 - 1450 |
| Aromatic C-H | C-H stretch | > 3000 |
| Aliphatic C-H (Methoxy) | C-H stretch | < 3000 |
This is an interactive data table. You can sort and filter the data.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. For this compound (C₁₂H₁₁N₃O₂), the expected molecular weight is approximately 229.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation pattern would likely involve the cleavage of the amide bond, loss of the methoxy group, and fragmentation of the pyrimidine and phenyl rings. Common fragmentation pathways for related pyrimidine carboxamides often show characteristic losses that can be used to piece together the structure of the molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. For this compound (C₁₂H₁₁N₃O₂), the theoretical elemental composition would be:
Carbon (C): 62.87%
Hydrogen (H): 4.84%
Nitrogen (N): 18.33%
Oxygen (O): 13.96%
Close agreement between the experimental and theoretical values would provide strong evidence for the proposed molecular formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 62.87 |
| Hydrogen (H) | 4.84 |
| Nitrogen (N) | 18.33 |
| Oxygen (O) | 13.96 |
This is an interactive data table. You can sort and filter the data.
X-ray Crystallography Studies (for related pyrimidine carboxamide structures)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound is not specifically reported in the surveyed literature, studies on related pyrimidine carboxamide derivatives provide valuable insights into their solid-state conformations.
In the crystal structures of similar N-aryl pyrimidine carboxamides, the pyrimidine and phenyl rings are often not coplanar, exhibiting a certain dihedral angle between them. The conformation of the amide linkage is typically found to be trans. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as π-π stacking between the aromatic rings, play a significant role in stabilizing the crystal lattice. For instance, in the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, adjacent molecules are linked by hydrogen bonds, forming inversion dimers. researchgate.net Such interactions would also be expected to be present in the crystal structure of this compound, influencing its packing and physical properties.
Theoretical Conformational Analysis
In the absence of experimental X-ray crystallographic data, theoretical conformational analysis using computational methods, such as Density Functional Theory (DFT), can provide valuable information about the preferred three-dimensional structure of this compound.
Computational studies on related N-aryl carboxamides have shown that the rotational barrier around the amide C-N bond is significant, leading to distinct cis and trans conformers, with the trans conformer being generally more stable. The orientation of the phenyl ring relative to the pyrimidine carboxamide core is determined by the rotation around the N-C(phenyl) and C(carbonyl)-C(pyrimidine) single bonds. The lowest energy conformation is a result of the interplay between steric hindrance and electronic effects, such as conjugation between the aromatic rings and the amide group. Molecular electrostatic potential (MEP) surface analysis can further reveal the nucleophilic and electrophilic reactive sites of the molecule. researchgate.net These computational approaches are instrumental in understanding the structure-activity relationships of pyrimidine carboxamide derivatives.
Computational Chemistry and Molecular Modeling Studies of Pyrimidine 4 Carboxamides
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how pyrimidine-4-carboxamide (B1289416) derivatives interact with their protein targets at a molecular level.
Docking studies have been instrumental in elucidating the binding modes of various pyrimidine-4-carboxamide derivatives with a range of biological targets, including protein kinases, which are often implicated in cancer. For instance, studies on pyrimidine-based inhibitors targeting Focal Adhesion Kinase (FAK) have revealed key interactions within the ATP-binding pocket. These compounds often form hydrogen bonds and hydrophobic interactions with critical amino acid residues such as Cys502, Ile428, Leu553, and Leu501, which are crucial for stabilizing the ligand-protein complex. rsc.org
Similarly, investigations into phenylpyrimidine-carboxamide derivatives as c-Met kinase inhibitors have highlighted the importance of the pyrimidine (B1678525) fragment for activity. nih.gov Docking simulations of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with Protein Kinase B (PKBβ) showed that the 4-amino group interacts with Glu236 and the backbone carbonyl of Glu279, while a lipophilic ring can occupy a pocket formed by the P-loop. nih.gov These detailed interaction maps are vital for the structure-based design of more potent and selective inhibitors.
| Compound Series | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Pyrimidine-based derivatives | Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553, Leu567, Leu501 | Hydrogen bonds, Hydrophobic interactions |
| Phenylpyrimidine-carboxamides | c-Met Kinase | Not specified in abstract | General binding |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKBβ) | Glu236, Glu279, Met282 | Hydrogen bonds, Lipophilic interactions |
| (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides | Fungal target (Candida albicans) | Not specified in abstract | General binding |
Beyond identifying binding modes, molecular docking is used to predict the binding affinity of a ligand to its target, often expressed as a docking score in units of energy (e.g., kcal/mol). A lower (more negative) score typically indicates a more stable interaction. For example, in a study of (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides, the most potent isomer against a fungal target from Candida albicans exhibited a glide score of -10.261 kcal/mol. acs.org In another study targeting SARS-CoV-2 proteins, novel imidazo[1,2-a]pyrimidine (B1208166) derivatives showed promising binding affinities, with top-scoring compounds having values of -9.1 kcal/mol against the human ACE2 receptor and -7.3 kcal/mol against the spike protein. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and biological testing.
| Compound Series | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| (R)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilide isomer | Fungal target (C. albicans) | -10.261 |
| Imidazo[1,2-a]pyrimidine derivative | Human ACE2 | -9.1 |
| Imidazo[1,2-a]pyrimidine derivative | SARS-CoV-2 Spike Protein | -7.3 |
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | -8.8 to -10.3 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of unsynthesized molecules and for understanding the structural features that govern their potency.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely applied to pyrimidine-4-carboxamide derivatives. nih.gov These methods correlate the biological activity of compounds with their 3D molecular properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields).
Robust and predictive 3D-QSAR models have been developed for various series of pyrimidine derivatives. For instance, a CoMFA model for thieno-pyrimidine derivatives yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated coefficient (r²) of 0.917, indicating high predictive ability. nih.gov Similarly, a CoMSIA model for the same series showed a q² of 0.801 and an r² of 0.897. nih.gov For a different set of 2-pyrimidine carbohydrazides, the CoMFA model produced a q² of 0.528 and r² of 0.776, while the CoMSIA model gave a q² of 0.600 and r² of 0.811. acs.org The statistical validity of these models confirms their utility in guiding the design of new, more potent compounds. rsc.org
| Compound Series | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_test (External validation) |
|---|---|---|---|---|
| Thieno-pyrimidine derivatives | CoMFA | 0.818 | 0.917 | Not Specified |
| Thieno-pyrimidine derivatives | CoMSIA | 0.801 | 0.897 | Not Specified |
| 2-Pyrimidine carbohydrazides | CoMFA | 0.528 | 0.776 | Not Specified |
| 2-Pyrimidine carbohydrazides | CoMSIA | 0.600 | 0.811 | Not Specified |
| Fluorinated hexahydropyrimidine (B1621009) derivatives | CoMFA | Not Specified | 0.978 | Not Specified |
| Fluorinated hexahydropyrimidine derivatives | CoMSIA | Not Specified | 0.999 | Not Specified |
| Pyrimidine-based FAK inhibitors | CoMSIA/HD | 0.699 | 0.931 | 0.815 |
A major advantage of 3D-QSAR methods is the generation of contour maps, which visualize the regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For 2-pyrimidine carbohydrazides, CoMFA and CoMSIA contour maps indicated that adding bulky or electron-withdrawing groups (such as tert-butyl, phenyl, or -CF₃) to specific regions of the molecule increases its modulatory activity. acs.org Similarly, for a series of FAK inhibitors, CoMSIA contour maps showed that hydrophobic and hydrogen bond donor fields had the most significant impact on the inhibitory bioactivities. rsc.org This information provides clear, actionable guidance for medicinal chemists to optimize lead compounds by modifying specific substituents.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrimidine-4-carboxamide derivatives, DFT calculations are employed to optimize molecular geometries, determine electronic properties, and understand chemical reactivity.
The structures of pyrimidine derivatives are typically optimized using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d). researchgate.netigi-global.com This process finds the lowest energy conformation of the molecule, which is essential for subsequent docking and QSAR studies.
DFT is also used to calculate key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. jchemrev.comresearchgate.net Other calculated properties, such as Molecular Electrostatic Potential (MEP) surfaces, help to identify regions of the molecule that are rich or poor in electrons, providing insights into potential sites for intermolecular interactions. nih.govrsc.org These theoretical calculations offer a fundamental understanding of the intrinsic properties of pyrimidine-4-carboxamides that underpin their biological activities. nih.gov
| Compound Series | DFT Method/Basis Set | Properties Investigated |
|---|---|---|
| 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides | B3LYP/6-31G(d) | Structure optimization, electronic descriptors |
| Tetrahydropyrimidine-5-carboxylate derivatives | B3LYP | Geometry optimization, quantum chemical descriptors (HOMO, LUMO, energy gap) |
| Imidazo[1,2-a]pyrimidine derivatives | B3LYP/6-31G(d,p) | Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) |
| Triazolo pyrimidine derivatives | B3LYP/6-311G(df,pd) | Geometry optimization, HOMO, LUMO, energy gap, dipole moment |
Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of pyrimidine derivatives. nih.govresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. researchgate.netjacsdirectory.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For pyrimidine derivatives, the distribution of these frontier orbitals helps identify the regions susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. rsc.org In pyrimidine-4-carboxamides, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group are typically regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.
Table 1: Representative Predicted Quantum Chemical Parameters for Pyrimidine Derivatives Note: These values are representative for the class of substituted pyrimidine compounds and not specific experimental values for 6-methoxy-N-phenylpyrimidine-4-carboxamide.
| Parameter | Typical Predicted Value/Observation | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | ~3-4 Debye | Measures the polarity of the molecule, influencing solubility and binding. jacsdirectory.com |
| MESP Negative Regions | Pyrimidine Nitrogens, Carboxamide Oxygen | Indicates sites for electrophilic attack and hydrogen bond acceptance. rsc.org |
| MESP Positive Regions | Amide Hydrogen, Phenyl Ring Hydrogens | Indicates sites for nucleophilic attack and hydrogen bond donation. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For pyrimidine-4-carboxamide derivatives, MD simulations provide critical insights into their conformational flexibility and their interaction dynamics with biological targets, such as enzymes or receptors. nih.govresearchgate.net
These simulations can predict the stability of a ligand-protein complex, which is essential for assessing the potential of a compound as a therapeutic agent. nih.gov By simulating the behavior of the complex in a solvated environment over a period of nanoseconds, researchers can observe the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the binding pocket of the target protein. researchgate.net
MD simulations can also reveal how the binding of a pyrimidine carboxamide derivative might induce conformational changes in the target protein. This information is crucial for understanding the mechanism of action and for structure-based drug design. The results of these simulations are often analyzed by calculating parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system throughout the simulation.
Investigation of Structure Activity Relationships Sar in Pyrimidine 4 Carboxamides
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of pyrimidine-4-carboxamide (B1289416) derivatives are highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) core and its appended functionalities. Researchers have systematically modified these compounds at multiple positions to probe the chemical space and optimize their pharmacological profiles.
While direct and extensive studies on a 6-methoxy substituent are not broadly detailed in the available literature, research on related analogs provides valuable insights into the role of oxygen-containing groups at this position. For instance, in the development of antitubercular agents, the related compound 6-(benzyloxy)-N-phenylpyrimidine-4-carboxamide was synthesized as part of an SAR exploration, indicating that larger ether-linked groups at the C6 position are synthetically accessible and relevant for biological evaluation. acs.org
More broadly, the C6 position has been identified as a critical point for modification to enhance potency and modulate physicochemical properties. In a series of inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), replacing a morpholine (B109124) group at C6 with (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the compound's activity by 10-fold. nih.gov This highlights that while a simple methoxy (B1213986) group has not been the focus, the introduction of heterocyclic rings containing an oxygen atom (like morpholine) is a common and impactful strategy at this position. acs.org The substitution of morpholine with other groups like dimethylamine (B145610) or pyrrolidine (B122466) was also shown to increase potency, suggesting that the polarity and steric bulk of the C6 substituent are key determinants of activity. acs.org
The substitution pattern on the N-phenyl ring of the carboxamide is a key determinant of biological activity, though its importance can vary depending on the therapeutic target.
In the development of novel antitubercular agents, it was determined that a 4-methoxy substituent on the N-phenyl ring was not essential for the compound's activity. acs.orgnih.gov This allowed for the simplification of the structure to an unsubstituted phenyl ring without a significant loss of potency. acs.org
Conversely, in other applications, substitutions on the N-phenyl ring play a more significant role. For a series of compounds evaluated for cytotoxicity against cancer cell lines, various substituents such as ethyl, methoxy, and bromo groups on the phenyl ring resulted in moderate activity against the MCF-7 cell line. nih.gov This indicates that for certain biological targets, modulating the electronic and steric properties of the N-phenyl ring is a viable strategy for tuning activity. The amide group itself is considered crucial for activity, and the nature of the aryl group attached to it can fine-tune the compound's interaction with its target. nih.gov
The following table summarizes the observed effects of various substituents on the N-phenyl ring.
| Substitution Pattern | Biological Target | Effect on Activity | Source |
| 4-Methoxy | Antitubercular (Mtb) | Not crucial for activity | acs.org |
| Unsubstituted Phenyl | Antitubercular (Mtb) | Activity maintained | acs.org |
| p-Methoxy, p-Ethyl, p-Bromo | Anticancer (MCF-7) | Moderate cytotoxicity observed | nih.gov |
Modifications to the pyrimidine ring itself and to other side chains have yielded some of the most significant insights into the SAR of this compound class.
Pyrimidine Core Modifications: Exploration of the central pyrimidine core for antitubercular activity demonstrated its essentiality. When the 4,6-disubstituted pyrimidine was replaced with other diazine and heteroaromatic rings such as pyridine (B92270), pyrazine, pyridazine, or thiazole, a complete loss of activity was observed. acs.orgnih.gov This suggests the specific arrangement of nitrogen atoms in the pyrimidine ring is optimal and indispensable for this particular biological activity. nih.gov
Side Chain Modifications: Systematic modifications of side chains at other positions on the pyrimidine ring have led to significant improvements in potency and drug-like properties. In the optimization of NAPE-PLD inhibitors, three areas of the molecule were explored. acs.org
At the C2-position: Conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a 3-fold increase in inhibitory potency. nih.govacs.org
At the C4-carboxamide: While the N-phenyl group was a focus, other amide modifications have also been considered. The amide linkage itself is deemed crucial for the osteogenic activity of certain pyrimidine derivatives. nih.gov
The table below details the impact of various structural modifications.
| Modification | Position | Result | Source |
| Replacement of Pyrimidine Core | Central Core | Loss of antitubercular activity | acs.orgnih.gov |
| Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | C2 | 3-fold increase in NAPE-PLD inhibitory potency | nih.govacs.org |
| Replacement of Morpholine with (S)-3-hydroxypyrrolidine | C6 | 10-fold increase in NAPE-PLD inhibitory potency; reduced lipophilicity | nih.govacs.org |
| Replacement of Morpholine with Pyrrolidine | C6 | ~4-fold increase in NAPE-PLD inhibitory potency | acs.org |
| Replacement of Aryl Ring with Cyclohexyl Ring | Side Chain | Considerable loss of antitubercular activity | acs.org |
Correlation of Structural Features with Specific Biological Activities
The structural modifications explored in pyrimidine-4-carboxamides can be directly correlated with their efficacy against specific biological targets. The SAR data provides a clear link between defined chemical features and desired pharmacological outcomes.
Antitubercular Activity: The key pharmacophore for activity against Mycobacterium tuberculosis was identified as a 4,6-disubstituted pyrimidine core coupled with an aromatic ring system. acs.orgnih.gov The integrity of the pyrimidine ring is paramount, as scaffold hopping to other diazines abrogated activity. nih.gov This suggests a highly specific interaction with a biological target within the bacterium that cannot accommodate changes to the core heterocycle.
NAPE-PLD Inhibition: High potency against NAPE-PLD is achieved through a combination of features. Conformational rigidity at the C2 position, such as that provided by an (S)-3-phenylpiperidine ring, enhances binding. nih.govacs.org Furthermore, a substituent at the C6 position that balances polarity and binding, like (S)-3-hydroxypyrrolidine, is critical for achieving nanomolar potency and favorable drug-like properties. nih.gov These features collectively optimize the molecule's fit and interactions within the enzyme's active site.
Anticancer Activity: For cytotoxic activity against cancer cell lines like MCF-7, the introduction of various electronically diverse substituents on an attached phenyl ring (part of a larger phenylpyrimidine carboxamide scaffold) was shown to be a viable strategy. nih.gov This suggests that the binding pocket for these compounds may be more permissive, allowing for modulation of activity through standard substituent effects on the N-phenyl moiety.
The following table correlates structural motifs with their associated biological activities.
| Structural Motif | Biological Activity | Key Finding | Source |
| Intact 4,6-disubstituted pyrimidine core | Antitubercular | Essential for activity; cannot be replaced by other heterocycles. | acs.orgnih.gov |
| Conformationally restricted C2-substituent (e.g., phenylpiperidine) | NAPE-PLD Inhibition | Increases inhibitory potency significantly. | nih.govacs.org |
| Hydroxylated heterocyclic C6-substituent (e.g., hydroxypyrrolidine) | NAPE-PLD Inhibition | Increases potency and improves physicochemical properties. | nih.govacs.org |
| Substituted N-phenyl ring | Anticancer (Cytotoxicity) | Activity can be modulated by various phenyl substituents. | nih.gov |
Design Principles for Optimized Pyrimidine-4-carboxamide Analogues
Based on the extensive SAR investigations, several key design principles have emerged for the creation of optimized pyrimidine-4-carboxamide analogues with enhanced therapeutic potential.
Preserve the Core Scaffold for Specific Targets: For certain activities, such as antitubercular effects, the 4,6-disubstituted pyrimidine core is an unchangeable feature. Efforts should focus on modifying peripheral substituents rather than attempting to replace the central ring system. acs.orgnih.gov
Employ Conformational Constraint: Introducing rigid structural elements, such as replacing flexible alkylamines with cyclic analogues (e.g., piperidine), is a powerful strategy to enhance binding affinity and potency, likely by reducing the entropic penalty upon binding to the target. nih.govacs.org
Optimize Physicochemical Properties via Strategic Substitutions: Lipophilicity and polarity can be fine-tuned without sacrificing potency. The successful replacement of a morpholine group with a hydroxypyrrolidine demonstrates that it is possible to improve drug-like properties (e.g., reduce cLogP) while simultaneously increasing biological activity. nih.govacs.org This is a key principle for developing candidates suitable for in vivo studies.
Utilize Bioisosterism and Scaffold Hopping with Caution: While replacing parts of a molecule with bioisosteres is a common medicinal chemistry tactic, SAR studies on pyrimidine-4-carboxamides show this can be detrimental if the core pharmacophore is altered. nih.gov However, modifications on peripheral substituents, such as changing an N-phenyl ring to a different aromatic system, can be beneficial. nih.gov
By adhering to these principles, researchers can more efficiently navigate the chemical space of pyrimidine-4-carboxamides to develop next-generation therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles.
Molecular Mechanisms of Action and Target Engagement Studies
Identification and Validation of Biological Targets
The biological activities of 6-methoxy-N-phenylpyrimidine-4-carboxamide and its analogues have been investigated through various enzymatic and receptor-based studies. These inquiries have identified key molecular targets, primarily focusing on enzyme inhibition and receptor modulation.
The pyrimidine-4-carboxamide (B1289416) scaffold is a recognized pharmacophore that has been explored for its inhibitory effects on several enzymes.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: The pyrimidine-4-carboxamide structure is the basis for a known class of NAPE-PLD inhibitors. nih.govacs.org NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators. nih.gov Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamide derivatives have been conducted to optimize potency and physicochemical properties for NAPE-PLD inhibition. acs.org While these studies led to the development of potent inhibitors like LEI-401, they also provide a mechanistic framework suggesting that other compounds within this chemical class could engage this target. nih.govacs.org
Kinase Inhibition (EGFR, CDK2/9, PI3K): Derivatives of the pyrimidine (B1678525) structure are known to target various protein kinases involved in cell signaling and proliferation. For a series of pyrimidine-piperidine derivatives, the presence of a 4-methoxy group on the phenyl amide moiety was found to be crucial for potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). mdpi.com This highlights the potential for compounds like this compound to function as kinase inhibitors. The pyrimidine core is a common feature in many FDA-approved inhibitors of CDK4/6. mdpi.com Furthermore, related structures bearing phenylpyrimidine-carboxamide moieties have been evaluated for their inhibitory activity against PI3Kα kinase. nih.gov
Interactive Table: Summary of Potential Enzyme Inhibition
| Enzyme Target | Scaffold | Key Findings |
|---|---|---|
| NAPE-PLD | Pyrimidine-4-carboxamide | The scaffold is a known inhibitor of NAPE-PLD, an enzyme in the biosynthesis of N-acylethanolamines. nih.govacs.org |
| CDK2 | Pyrimidine-piperidine | A 4-methoxy group on the phenyl amide was found to be crucial for activity in a related series. mdpi.com |
There is currently no available research data on the direct inhibitory effects of this compound on HDAC, COX, LOX, or Topoisomerase IIa.
M1 Muscarinic Acetylcholine (B1216132) Receptor (M1 mAChR) Modulation: The structurally similar 6-phenylpyrimidin-4-one scaffold has been identified as a source of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor. nih.govnih.gov Targeting allosteric sites on the M1 mAChR is a promising therapeutic strategy for addressing cognitive symptoms in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov
Within this class of molecules, carboxamide analogues have demonstrated significant allosteric activity. Specifically, a compound designated as 14b , a carboxamide derivative within the 6-phenylpyrimidin-4-one series, exhibited high allosteric agonism. nih.gov This analogue showed a strong allosteric binding affinity and was profiled for its cooperativity with the endogenous agonist, acetylcholine (ACh). nih.govnih.gov The data suggest that the pendant moiety of these compounds is important for both allosteric binding affinity and direct agonistic efficacy. nih.govresearchgate.net
Interactive Table: Allosteric Modulation Profile of a Related Carboxamide Analogue (14b) at the M1 mAChR nih.gov
| Parameter | Value | Description |
|---|---|---|
| pKb | 6.72 ± 0.03 | Negative logarithm of the allosteric modulator's binding affinity estimate. |
| log α | 1.11 ± 0.09 | Logarithm of the binding cooperativity between ACh and the allosteric modulator. |
| log β | 1.14 ± 0.26 | Logarithm of the functional cooperativity estimate between ACh and the allosteric modulator. |
| log τB | 0.61 ± 0.06 | Logarithm of the operational efficacy parameter of the allosteric modulator. |
No specific research findings were identified that link this compound to the modulation of serotonin (B10506) receptors.
Cellular Pathway Analysis
While direct studies on this compound are limited, research on related compounds provides insight into potential effects on cellular pathways.
There is no direct evidence from the available research to indicate that this compound modulates the TLR4/p38 or mTORC1/2 signal transduction pathways. However, given the compound's potential to inhibit kinases like PI3K and CDKs, downstream effects on pathways like the PI3K/mTOR axis could be inferred as a possibility for this class of molecules. nih.gov The mTOR pathway, which functions through the mTORC1 and mTORC2 complexes, is a critical regulator of cell growth and proliferation and is often downstream of PI3K/AKT signaling. nih.govnih.gov
The potential for pyrimidine derivatives to act as kinase inhibitors suggests a possible role in regulating cell cycle and inducing apoptosis.
Cell Cycle Arrest: Inhibitors of cyclin-dependent kinases (CDKs) are known to cause cell cycle arrest. nih.gov Studies on pyrimidine-piperidine derivatives, where a 4-methoxy phenyl amide group was crucial for CDK2 inhibition, demonstrated an ability to induce cell cycle arrest in human breast cancer cell lines, particularly at the G0, G1, and S phases. mdpi.com Another study showed that a pyridopyrimidine Cdk inhibitor could effectively maintain cell cycle arrest in cancer cell lines. nih.gov
Apoptosis Induction: The same pyrimidine-piperidine derivatives that induced cell cycle arrest also triggered apoptosis in cancer cells. mdpi.com While other molecules with N-phenyl-carboxamide structures have been shown to induce apoptosis, the mechanisms can vary. nih.govnih.gov For example, the induction of apoptosis by some agents is linked to the modulation of mitochondrial bioenergetics and the production of reactive oxygen species (ROS).
Mechanistic Insights from Biochemical and Cell-Based Assays
Biochemical and cell-based assays on the pyrimidine-4-carboxamide scaffold and its analogues have provided key mechanistic insights.
Biochemical assays, such as enzyme activity and receptor binding studies, have been crucial in identifying direct molecular targets. The characterization of a carboxamide analogue as a PAM-agonist at the M1 mAChR was determined through such assays, which quantified its binding affinity (pKb), cooperativity with ACh (log α/β), and intrinsic efficacy (log τB). nih.gov These studies point to a mechanism of action governed by the modulation of agonist affinity at an allosteric site on the receptor. nottingham.ac.uk
Cell-based assays have been instrumental in elucidating the cellular consequences of target engagement. For related kinase-inhibiting pyrimidine derivatives, cell-based studies have demonstrated that their anti-proliferative activity is achieved through the induction of cell cycle arrest and apoptosis. mdpi.com These assays confirm that the molecular-level inhibition of key enzymes like CDKs translates into functional effects on cell fate and proliferation.
Allosteric Modulation Mechanisms
Currently, there is a lack of direct scientific literature specifically identifying "this compound" as an allosteric modulator. However, the broader chemical class to which this compound belongs, pyrimidine derivatives, has been a subject of investigation for allosteric modulation of various biological targets. nih.govnih.gov This section will, therefore, discuss the known allosteric modulation mechanisms of structurally related pyrimidine compounds to provide a potential framework for understanding how "this compound" might function if it were to act as an allosteric modulator.
Extensive research has been conducted on pyrimidine-containing compounds as allosteric modulators for a variety of receptors. nih.gov For instance, derivatives of 6-phenylpyrimidin-4-one have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). nih.govnih.govmonash.edu These compounds have been shown to enhance the receptor's response to its endogenous ligand, acetylcholine, which can be a promising therapeutic strategy for cognitive deficits seen in conditions like Alzheimer's disease. nih.govnih.govmonash.edu
The pyrimidine-4-carboxamide scaffold, in particular, has been the focus of structure-activity relationship (SAR) studies for its inhibitory effects on enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.govacs.org While these studies primarily focus on direct inhibition rather than allosteric modulation, they highlight the adaptability of the pyrimidine-4-carboxamide core in interacting with various biological targets. nih.govnih.govacs.org
The general mechanism of allosteric modulation involves a ligand binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand. Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (diminishing the effect), or neutral (binding to the allosteric site without affecting the primary ligand's activity but blocking other allosteric modulators).
Should "this compound" exhibit allosteric modulatory properties, its mechanism would likely involve binding to an allosteric pocket on its target protein. The methoxy (B1213986) and phenylpyrimidine groups would be crucial for establishing specific interactions within this pocket, such as hydrogen bonds, hydrophobic interactions, or pi-stacking. These interactions would collectively stabilize a conformational state of the protein that results in the modulation of its activity.
It is important to note that without direct experimental evidence, any discussion of the allosteric modulation mechanisms of "this compound" remains speculative. Future research, including binding assays, functional assays in the presence of an orthosteric ligand, and structural biology studies, would be necessary to determine if this compound acts as an allosteric modulator and to elucidate its specific mechanism of action.
Preclinical Biological Evaluation of Pyrimidine 4 Carboxamides in Vitro and Select Preclinical Models
In Vitro Efficacy Studies
In vitro studies are fundamental to the initial assessment of a compound's biological activity. These experiments, conducted in a controlled laboratory environment, provide the first indications of a molecule's potential efficacy and its mechanism of action at a cellular level.
Cell line-based assays are a cornerstone of early-stage drug discovery, allowing for the rapid screening of compounds against specific biological activities. Pyrimidine-4-carboxamide (B1289416) derivatives have demonstrated a broad spectrum of effects in these assays.
Anticancer Activity: A significant body of research has focused on the anticancer potential of pyrimidine (B1678525) derivatives. ekb.eg Numerous studies have synthesized and evaluated novel pyrimidine-4-carboxamide analogs for their cytotoxic effects against various human cancer cell lines.
For instance, one study synthesized a series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyrimidine-carboxamide scaffolds. nih.gov These compounds were tested against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov While some compounds showed moderate activity, particularly against the MCF-7 cell line, those bearing a phenylpyridine-carboxamide scaffold generally exhibited better cytotoxicity than the phenylpyrimidine-carboxamide variants. nih.gov
Another study developed tetrahydropyrimidinecarboxamide derivatives, with one compound, designated 4f, showing potent, cytostatic anti-cancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells. rsc.org This compound also effectively inhibited the formation of 3D neurospheres in glioma stem cells. rsc.org
Furthermore, pyrimidine-sulfonamide hybrids have been investigated, with some showing antiproliferative activity against HCT-116 (colon), HeLa (cervical), A549 (lung), and HepG2 (liver) cancer cell lines, at times comparable to the standard drug 5-fluorouracil. nih.gov Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated the ability to inhibit the proliferation of HepG2 and HCT116 cell lines at low micromolar concentrations. nih.gov
Interactive Table: Anticancer Activity of Select Pyrimidine-4-Carboxamide Derivatives
| Compound Class | Cell Line(s) | Observed Effect |
| Phenylpyrimidine-Carboxamides | MCF-7 (Breast) | Moderate cytotoxic activity. nih.gov |
| Tetrahydropyrimidinecarboxamides | Liver, Breast, Lung, Glioblastoma | Potent anti-cancer activity, cell cycle impediment. rsc.org |
| Pyrimidine-Sulfonamide Hybrids | HCT-116 (Colon), HeLa, A549, HepG2 | Moderate antiproliferative activity. nih.gov |
| Picolinamide Derivatives | HepG2 (Liver), HCT116 (Colon) | Inhibition of proliferation at low micromolar concentrations. nih.gov |
Antimicrobial and Anti-inflammatory Activity: The versatility of the pyrimidine scaffold extends to antimicrobial and anti-inflammatory applications. A series of novel pyrimidine and pyrimidopyrimidine analogs were tested for antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.gov Several of these compounds exhibited excellent antimicrobial effects when compared to standard drugs. nih.gov
In the realm of anti-inflammatory research, pyrimidine derivatives have been evaluated for their ability to inhibit key inflammatory mediators. nih.gov One study assessed the anti-inflammatory activity of newly synthesized pyridine (B92270) and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) production. researchgate.net Certain pyrimidine derivatives showed promising NO inhibition, with IC50 values in the micromolar range. researchgate.net Another study used membrane stabilization (anti-hemolytic activity) as an in vitro method to assess the anti-inflammatory potential of newly synthesized heterocyclic compounds, with several demonstrating strong effects. nih.gov
Anthelmintic and Herbicidal Activity: While research is more concentrated on anticancer and anti-inflammatory applications, the core pyrimidine structure is also found in compounds with other bioactivities. For example, bumped kinase inhibitors (BKIs) based on pyrimidine and related scaffolds have been identified as potent agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov
To understand the specific molecular targets of these compounds, enzymatic and receptor binding assays are employed. These assays measure the direct interaction of a compound with a purified protein, providing insight into its mechanism of action.
Pyrimidine-4-carboxamide derivatives have been identified as inhibitors of various enzymes. For instance, a series of thieno[3,2-d]pyrimidine-6-carboxamides were discovered to be potent, pan-inhibitors of sirtuin enzymes SIRT1, SIRT2, and SIRT3. acs.org Crystallographic studies revealed that the carboxamide group is essential for activity, binding in the nicotinamide (B372718) C-pocket of the enzyme's active site. acs.org
In other studies, pyrimidine-based compounds have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govbohrium.com Certain pyrazolo[3,4-d]pyrimidine derivatives showed high selectivity for COX-2 over COX-1, a desirable profile for reducing gastrointestinal side effects. nih.gov
The antifungal activity of some pyridine carboxamides has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov Enzymatic tests confirmed that a lead compound inhibited Botrytis cinerea SDH with an IC50 value comparable to the commercial fungicide thifluzamide. nih.gov
Furthermore, pyrimidine carboxamides have been synthesized and evaluated as agonists for the cholecystokinin (B1591339) 1 receptor (CCK1R), demonstrating the scaffold's utility in targeting G-protein coupled receptors. nih.gov
Interactive Table: Enzymatic and Receptor Targets of Pyrimidine-4-Carboxamides
| Compound Class | Target | Assay Type | Outcome |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Enzymatic Inhibition | Potent pan-inhibition. acs.org |
| Pyrazolo[3,4-d]pyrimidines | COX-1/COX-2 | Enzymatic Inhibition | High selectivity for COX-2 inhibition. nih.gov |
| Pyridine Carboxamides | Succinate Dehydrogenase (SDH) | Enzymatic Inhibition | Good inhibitory activity against B. cinerea SDH. nih.gov |
| Pyrimidine Carboxamides | Cholecystokinin 1 Receptor (CCK1R) | Receptor Agonism | Potent and selective agonism. nih.gov |
Preclinical In Vivo Model Studies
Following promising in vitro results, select compounds are advanced to preclinical in vivo studies using animal models. These studies are critical for evaluating a compound's efficacy and behavior in a complex, living system.
Pyrimidine-4-carboxamides have demonstrated efficacy in various animal models of disease. In oncology, a potent 4-(4-formamidophenylamino)-N-methylpicolinamide derivative was shown to effectively prolong the longevity of mice with colon carcinoma. nih.gov The compound's efficacy was attributed to the suppression of angiogenesis and the induction of apoptosis and necrosis within the tumor. nih.gov
In the field of infectious diseases, pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide based Bumped Kinase Inhibitors (BKIs) have proven effective in both acute and chronic experimental models of toxoplasmosis in mice. nih.gov Oral administration of these compounds demonstrated significant efficacy against the parasitic infection. nih.gov
For anti-inflammatory research, pyrazolo[3,4-d]pyrimidine derivatives were evaluated in formalin-induced paw edema and cotton pellet-induced granuloma tests in animals. nih.gov Several derivatives exhibited anti-inflammatory potential that was significantly greater than standard drugs like diclofenac (B195802) sodium and celecoxib (B62257) in the granuloma model. nih.gov
Confirming that a compound interacts with its intended molecular target within a living animal—a concept known as target engagement—is a crucial step in preclinical development. While specific studies focusing solely on the target engagement of "6-methoxy-N-phenylpyrimidine-4-carboxamide" are not widely detailed in the available literature, the efficacy of related compounds in disease models provides indirect evidence. For example, the in vivo antitumor effects of pyrimidine-sulfonamide hybrids targeting specific kinases suggest that these compounds are reaching and modulating their intended targets within the animal. nih.gov The efficacy of BKIs in mouse models of toxoplasmosis strongly implies successful engagement with the target enzyme, T. gondii calcium-dependent protein kinase 1. nih.gov
Future Perspectives in 6 Methoxy N Phenylpyrimidine 4 Carboxamide Research
Emerging Synthetic Methodologies for Pyrimidine-4-carboxamides
The synthesis of pyrimidine-4-carboxamides is evolving beyond traditional condensation reactions, with new methodologies offering improved efficiency, atom economy, and access to novel chemical diversity. A significant advancement is the development of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials.
One such innovative approach is a four-component reaction strategy that utilizes amidines, styrene, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process. nih.govmdpi.com This method is noteworthy for its use of DMF as a dual synthon, providing both a carbon atom and the amide group, a fact confirmed through isotope-labeling experiments. nih.gov Such strategies, combining C-H bond functionalization and cross-dehydrogenative coupling, are celebrated for their use of inexpensive materials and green oxidants. nih.gov These modern techniques stand in contrast to more classical methods which often involve the coupling of a pre-formed pyrimidine (B1678525) carboxylic acid with an amine. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrimidine-4-carboxamides
| Feature | Traditional Methods (e.g., Amide Coupling) | Emerging Methods (e.g., Multi-Component Reactions) |
|---|---|---|
| Starting Materials | Often requires pre-functionalized pyrimidine rings. nih.gov | Simple, readily available precursors (amidines, styrenes). nih.gov |
| Reaction Steps | Multi-step process (synthesis of acid, then coupling). nih.gov | Often a single, convergent step. nih.gov |
| Efficiency | Can have lower overall yields due to multiple steps. | High atom and step economy. nih.gov |
| Catalysts | Coupling agents (e.g., HATU, DIPEA). nih.gov | Transition metals (e.g., Palladium). nih.govmdpi.com |
| Sustainability | May generate more waste products. | Aligns with green chemistry principles. nih.gov |
Novel Biological Targets and Therapeutic Applications
While pyrimidine derivatives have been extensively studied as inhibitors of kinases and for their anticancer properties, new research is unveiling a wider range of biological targets and potential therapeutic uses. nih.govnih.gov The structural versatility of the pyrimidine-4-carboxamide (B1289416) scaffold allows for its adaptation to interact with a variety of enzymes and receptors.
Recent investigations have identified novel applications for pyrimidine carboxamides in metabolic diseases. For example, a series of pyrimidine-5-carboxamide compounds have been developed as inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov Elevated NNMT activity is linked to metabolic syndromes like type 2 diabetes and obesity, making its inhibition a promising therapeutic strategy. nih.gov Genetic studies in mice have shown that reducing NNMT levels protects against diet-induced obesity and improves insulin (B600854) sensitivity. nih.gov
Furthermore, the scaffold is being explored for dual-target inhibitors, a modern approach in cancer therapy to overcome drug resistance. mdpi.com Researchers have designed aminopyrimidine derivatives that simultaneously inhibit BRD4 and PLK1, two proteins crucial for cell cycle progression in cancer cells. mdpi.com Other research has focused on pyrido[2,3-d]pyrimidines as potent inhibitors of PIM-1 kinase, a protein highly expressed in various cancers that influences cell proliferation and survival. rsc.org
Table 2: Novel Biological Targets for Pyrimidine Carboxamide Derivatives
| Biological Target | Associated Disease Area | Rationale for Inhibition |
|---|---|---|
| Nicotinamide N-methyltransferase (NNMT) | Type 2 Diabetes, Metabolic Syndrome nih.gov | NNMT inhibition may reverse insulin resistance and protect against obesity. nih.gov |
| Bromodomain-containing protein 4 (BRD4) / Polo-like kinase 1 (PLK1) | Cancer mdpi.com | Dual inhibition can arrest the cancer cell cycle at different phases, offering a synergistic therapeutic effect. mdpi.com |
| Proviral integration site for Moloney murine leukemia virus-1 (PIM-1) Kinase | Breast Cancer, various malignancies rsc.org | PIM-1 is overexpressed in many cancers; its inhibition can trigger apoptosis and halt cell cycle progression. rsc.org |
| Epidermal Growth Factor Receptor (EGFR) | Lung Cancer, Prostate Cancer nih.gov | Targeting both wild-type and mutant forms of EGFR can overcome acquired resistance to therapy. nih.govresearchgate.net |
Advanced Computational Approaches in Design and Optimization
The design and optimization of 6-methoxy-N-phenylpyrimidine-4-carboxamide analogs are being significantly accelerated by advanced computational techniques. These in silico methods allow for the rapid screening of virtual libraries, prediction of binding affinities, and optimization of pharmacokinetic properties before undertaking costly and time-consuming laboratory synthesis.
Structure-based drug design (SBDD) and fragment-based drug design (FBDD) are prominent strategies. nih.gov In one study, FBDD was employed to develop novel 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Molecular docking simulations are used to predict how these newly designed molecules will bind to the active site of a target protein, providing insights into the specific interactions, such as hydrogen bonds, that stabilize the complex. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR) studies are another powerful tool. By analyzing a dataset of related compounds with known biological activities, 3D-QSAR models can identify the key structural features that are either beneficial or detrimental to a molecule's potency. mdpi.com This information guides the rational design of new derivatives with enhanced activity. mdpi.com These computational workflows often include predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds with unfavorable profiles early in the discovery process. nih.gov
Table 3: Impact of Computational Approaches on Pyrimidine-4-carboxamide Research
| Computational Technique | Purpose | Impact on Drug Design |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.gov | Guides the design of molecules with improved target engagement and selectivity. mdpi.com |
| Fragment-Based Drug Design (FBDD) | Uses small chemical fragments as starting points for building potent ligands. nih.gov | Enables the development of novel chemical series with high ligand efficiency. nih.gov |
| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity. mdpi.com | Provides a graphical understanding of structure-activity relationships to guide optimization. mdpi.com |
| ADMET Profiling | Predicts the pharmacokinetic and toxicity properties of a compound. nih.gov | Helps prioritize compounds with better drug-like properties for synthesis and testing. nih.gov |
Challenges and Opportunities in Translational Research of Pyrimidine-4-carboxamides
Translating a promising chemical entity like a pyrimidine-4-carboxamide derivative from a laboratory discovery into a clinically approved therapeutic is a complex, multi-stage process fraught with challenges. However, overcoming these hurdles presents significant opportunities for innovation.
A primary challenge is "de-risking" novel biological targets and ensuring that preclinical models accurately predict efficacy in humans. nih.gov Many compounds that show promise in early assays fail in later stages due to unforeseen toxicity or a lack of effectiveness in patients. Another significant hurdle is optimizing the physicochemical properties of these compounds. Poor aqueous solubility and metabolic instability can lead to low bioavailability, hindering a drug's ability to reach its target in sufficient concentrations. researchgate.net
Opportunities for overcoming these challenges lie in the advancement of translational science itself. nih.govscispace.com The development of more predictive preclinical models and the use of biomarkers can help identify which patient populations are most likely to respond to a given therapy. nih.gov To address pharmacokinetic issues, medicinal chemists can employ strategies such as creating prodrugs or utilizing advanced drug delivery systems. There is a growing emphasis on multidisciplinary collaboration, bringing together chemists, biologists, clinicians, and data scientists to tackle the bottlenecks in the drug development pipeline. xiahepublishing.com Furthermore, active participation of pathologists in "reverse translational research"—which uses clinical findings to drive mechanistic studies—can provide crucial insights to solve clinical problems and refine drug development strategies. xiahepublishing.comnih.gov
Table 4: Summary of Translational Challenges and Opportunities
| Challenge | Opportunity / Mitigating Strategy |
|---|---|
| Predictive Efficacy | Develop better preclinical models; utilize biomarkers to stratify patient populations. nih.gov |
| Pharmacokinetics (e.g., poor solubility) | Medicinal chemistry optimization; formulation strategies; development of prodrugs. researchgate.net |
| Unforeseen Toxicity | Early and predictive toxicology screening; computational toxicity predictions. nih.gov |
| "Valley of Death" (Funding Gap) | Increased collaboration between academia, industry, and government funding agencies like the NIH's NCATS. nih.gov |
| Lack of Clinical Insight in Early Research | Foster "reverse translational research" and multidisciplinary teams involving clinicians and pathologists. xiahepublishing.comnih.gov |
Q & A
Q. What are the established synthetic methodologies for preparing 6-methoxy-N-phenylpyrimidine-4-carboxamide derivatives?
- Methodological Answer: The compound and its derivatives are typically synthesized via multi-step organic reactions. Key steps include:
- Amide bond formation : Use coupling reagents like HBTU or HATU with DIPEA in DMF to facilitate condensation between pyrimidine intermediates and substituted benzoyl chlorides .
- Aryl group introduction : Employ Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in solvents like 1,2-dimethoxyethane under reflux .
- Purification : Column chromatography or recrystallization ensures high purity (>90%), validated by HPLC .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and confirm regiochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear in δ 6.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₂: theoretical 231.1128, observed 231.1125) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between pyrimidine and phenyl rings) using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing aryl groups to the pyrimidine core?
- Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency in DME/water systems. Pd(PPh₃)₄ often provides higher yields (>60%) for electron-deficient aryl boronic acids .
- Temperature Control : Reactions at 130°C in sealed tubes minimize side products.
- Base Selection : Na₂CO₃ (2M aqueous) optimizes pH for transmetallation. Post-reaction, extract with EtOAc and wash with brine to remove residual palladium .
Q. What strategies can resolve discrepancies in biological activity data for structurally similar pyrimidine carboxamides?
- Methodological Answer:
- Substituent Effects : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methoxy) using molecular docking to assess target binding affinity .
- Assay Conditions : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs. For example, discrepancies in IC₅₀ values may arise from differences in cell line viability assays .
- Purity Validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
Q. How can rotational isomerism in NMR spectra of this compound derivatives be analyzed?
- Methodological Answer:
- Variable-Temperature NMR : Perform experiments from 25°C to −40°C in DMSO-d₆. Slower rotation at low temperatures splits peaks (e.g., amide NH protons), revealing rotamer populations .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict energy barriers between rotamers. Compare with NOESY data to validate intramolecular interactions .
Q. What crystallographic methods are recommended to resolve ambiguities in hydrogen bonding networks?
- Methodological Answer:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for crystals diffracting beyond 1.0 Å resolution.
- SHELX Refinement : Apply restraints for disordered moieties and validate hydrogen bonds (e.g., N–H⋯O/N interactions) using Olex2 visualization .
- Twinned Data Handling : For twinned crystals (e.g., merohedral twinning), use TWINABS for scaling and refine with BASF parameters in SHELXL .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of pyrimidine carboxamides?
- Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values against S. aureus) and perform statistical tests (e.g., ANOVA) to identify outliers.
- Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., CF₃) may enhance membrane penetration .
- Check for Degradation : Incubate compounds in assay buffers (pH 7.4, 37°C) and monitor stability via LC-MS to rule out decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
